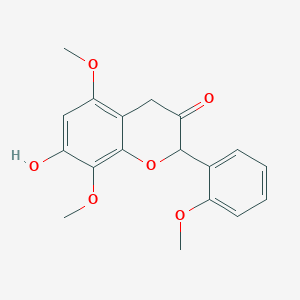
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-, (S)-; (2S)-2,3-Dihydro-7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-4H-1-benzopyran-4-on
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, contributing to their color, flavor, and health benefits. This particular compound has garnered interest due to its potential therapeutic properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone typically involves the use of starting materials such as 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde. The key steps in the synthetic route include:
Claisen-Schmidt Condensation: This reaction involves the condensation of 2-hydroxyacetophenone with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the flavanone structure.
Hydroxylation: The final step involves the hydroxylation of the flavanone at the 7-position using a suitable hydroxylating agent like hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
化学反应分析
Types of Reactions
2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group in the flavanone structure can be reduced to form a dihydroflavanone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dihydroflavanone.
Substitution: Formation of substituted flavanone derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.
作用机制
The mechanism of action of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
相似化合物的比较
2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone can be compared with other similar flavonoid compounds, such as:
Naringenin: A flavanone with similar antioxidant and anti-inflammatory properties but lacks the methoxy groups.
Hesperetin: Another flavanone with similar biological activities but differs in the substitution pattern on the flavanone core.
Quercetin: A flavonol with a similar hydroxylation pattern but has additional hydroxyl groups and lacks methoxy groups.
The uniqueness of 2(S)-7-Hydroxy-5,8,2’-trimethoxyflavanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoids.
属性
分子式 |
C18H18O6 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC 名称 |
7-hydroxy-5,8-dimethoxy-2-(2-methoxyphenyl)-4H-chromen-3-one |
InChI |
InChI=1S/C18H18O6/c1-21-14-7-5-4-6-10(14)16-12(19)8-11-15(22-2)9-13(20)18(23-3)17(11)24-16/h4-7,9,16,20H,8H2,1-3H3 |
InChI 键 |
GTOSLQUOMDFLJC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2C(=O)CC3=C(C=C(C(=C3O2)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)
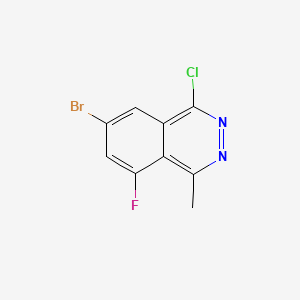
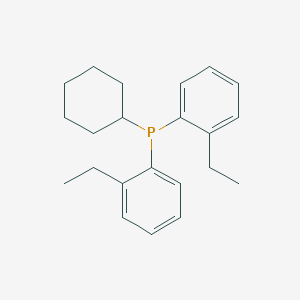
![2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14784300.png)



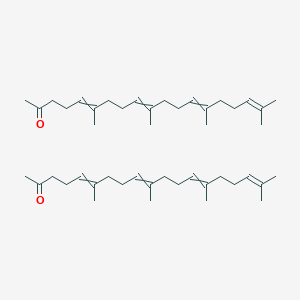
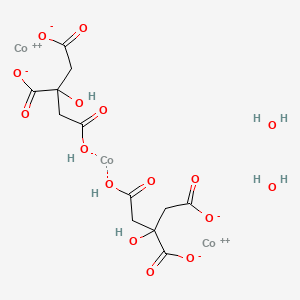

![Ferrocene, 1-[(1R)-1-[bis(bicyclo[2.2.1]hept-2-yl)phosphino]ethyl]-2-[2-(diphenylphosphino)phenyl]-, (1S)-](/img/structure/B14784354.png)

![(4R,5R)-4,5-Dihydro-1,3-bis[2-(1-methylethyl)phenyl]-4,5-diphenyl-1H-imidazolium Tetrafluoroborate](/img/structure/B14784369.png)

